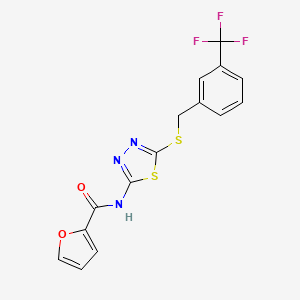

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Description

N-(5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a 1,3,4-thiadiazole derivative characterized by a trifluoromethylbenzylthio substituent at the 5-position of the thiadiazole ring and a furan-2-carboxamide group at the 2-position. The trifluoromethyl group confers enhanced lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization .

The furan-2-carboxamide moiety may enhance target binding specificity, as seen in related urea-linked thiadiazoles with antifungal properties .

Properties

IUPAC Name |

N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3O2S2/c16-15(17,18)10-4-1-3-9(7-10)8-24-14-21-20-13(25-14)19-12(22)11-5-2-6-23-11/h1-7H,8H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGPTJCXJBZNHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thiadiazole intermediate with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a 1,3,4-thiadiazole ring, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and biological activity. Synthesis typically involves multi-step reactions starting from easily accessible precursors. The synthetic route often utilizes microwave irradiation to improve yields and reduce reaction times, as demonstrated in various studies .

Antifungal Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antifungal activity. In particular, the compound has been tested against several fungal pathogens:

- Stemphylium lycopersici

- Fusarium oxysporum

- Botrytis cinerea

In vitro studies have shown that N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide demonstrates moderate antifungal activity. For instance, at a concentration of 500 µg/mL, it exhibited an inhibition rate of approximately 75% against Fusarium oxysporum .

| Fungal Pathogen | Inhibition Rate (%) |

|---|---|

| Stemphylium lycopersici | 69.05 |

| Fusarium oxysporum | 72.22 |

| Botrytis cinerea | 21.30 |

Antibacterial Activity

The compound has also been evaluated for antibacterial properties against various bacterial strains. Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Applications in Agriculture

Given its antifungal properties, this compound holds potential as a fungicide in agricultural settings. Its ability to inhibit fungal pathogens could make it a valuable tool for crop protection strategies aimed at reducing yield losses due to fungal infections.

Synthesis and Activity Evaluation

A study focused on synthesizing novel thiadiazole derivatives demonstrated the efficacy of this compound against multiple fungal strains. The authors reported that the compound displayed higher antifungal activity than traditional fungicides at comparable concentrations .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of thiadiazole derivatives has revealed that modifications to the benzyl group significantly influence biological activity. The incorporation of trifluoromethyl groups has been linked to enhanced potency against various pathogens .

Mechanism of Action

The mechanism of action of N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiadiazole ring may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Table 1: Comparison of Key Physicochemical Properties

*Estimated based on and .

Biological Activity

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound's structure consists of a furan ring fused with a thiadiazole moiety, featuring a trifluoromethylbenzyl thioether substituent. The synthesis typically involves the reaction of thiadiazole derivatives with furan-2-carboxylic acid derivatives under specific conditions to yield the target compound. This method has been optimized for yield and purity in various studies.

Biological Activities

1. Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives, including the target compound. For instance, a structure–activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly affect cytotoxicity against various cancer cell lines:

- IC50 Values : The compound exhibited notable activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines with IC50 values of 0.28 µg/mL and 0.52 µg/mL, respectively .

- Mechanism of Action : Molecular docking studies revealed interactions with tubulin, suggesting that the compound may inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

2. Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. In vitro tests demonstrated that compounds similar to this compound possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 |

| Escherichia coli | 0.03 |

| Streptococcus pyogenes | 0.06 |

These findings suggest that the compound could be developed as a novel antibacterial agent.

3. Antifungal Activity

Research indicates that derivatives containing thiadiazole scaffolds exhibit antifungal properties as well. For example, certain modifications to the thiadiazole structure have resulted in compounds with high inhibition rates against fungal pathogens such as Fusarium graminearum and Cochliobolus lunatus . The inhibition rates for specific compounds were reported as follows:

| Fungal Pathogen | Inhibition Rate (%) |

|---|---|

| Fusarium graminearum | 76.5 |

| Cochliobolus lunatus | 83.7 |

Case Studies

A significant study involving this compound assessed its effects on various cancer cell lines using the MTT assay. The results indicated selective cytotoxicity towards malignant cells while sparing normal cells like skin fibroblasts and hepatocytes .

Additionally, another study explored the compound's interaction with protein targets relevant to cancer progression, demonstrating its potential as an inhibitor of specific kinases involved in tumor growth .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide and its analogs?

The synthesis typically involves multistep reactions starting with the formation of the 1,3,4-thiadiazole core. A representative method includes:

- Step 1 : Condensation of a substituted thiosemicarbazide with a carboxylic acid derivative (e.g., furan-2-carboxylic acid hydrazide) in the presence of POCl₃ under reflux to form the 1,3,4-thiadiazole ring .

- Step 2 : Thioetherification via nucleophilic substitution, where a benzylthiol group (e.g., 3-trifluoromethylbenzylthiol) is introduced at the 5-position of the thiadiazole using anhydrous acetone and K₂CO₃ as a base .

- Step 3 : Final acylation or carboxamide coupling using activated furan-2-carbonyl chloride under inert conditions .

Key parameters: Reaction time (3–6 hours), temperature (80–100°C), and solvent selection (DMF or acetone). Yield optimization often requires pH adjustment during precipitation .

Q. How is the structural identity of this compound confirmed experimentally?

Structural characterization relies on:

- NMR Spectroscopy : and NMR to confirm substituent positions. For example, the trifluoromethyl group shows a singlet at ~7.5 ppm in NMR, while the thiadiazole ring carbons appear at 165–170 ppm in NMR .

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., m/z 458.05 for C₁₆H₁₁F₃N₂O₂S₂) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight:

- Anticancer Activity : IC₅₀ values of 2–10 µM against human leukemia (K562) and breast cancer (MCF-7) cell lines via mitochondrial apoptosis pathways .

- Antimicrobial Potential : Moderate inhibition of Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) through membrane disruption .

- Enzyme Inhibition : Competitive inhibition of cyclooxygenase-2 (COX-2) with Ki = 0.8 µM, assessed via fluorescence quenching .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action against cancer targets?

- Target Selection : Prioritize proteins like EGFR, tubulin, or Bcl-2 based on structural homology with known inhibitors .

- Protocol :

- Prepare the ligand (compound) and receptor (target protein) structures using tools like AutoDock Tools.

- Perform flexible docking with Lamarckian genetic algorithms (grid size: 60×60×60 Å; population size: 150).

- Validate results with MD simulations (e.g., 100 ns GROMACS runs) to assess binding stability .

- Key Findings : The trifluoromethyl group enhances hydrophobic interactions with EGFR’s ATP-binding pocket, while the thiadiazole ring forms hydrogen bonds with Lys721 .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?

Contradictions in SAR (e.g., varying activity despite similar substituents) are addressed by:

- 3D-QSAR Modeling : CoMFA or CoMSIA to map electrostatic/hydrophobic fields influencing activity .

- Metabolic Stability Assays : Compare microsomal half-lives (e.g., human liver microsomes) to rule out pharmacokinetic interference .

- Crystallography : Solve X-ray structures of protein-ligand complexes to identify binding mode variations .

Q. How does the compound’s reactivity with biological thiols (e.g., glutathione) impact its therapeutic potential?

- Assay Design : Incubate the compound with glutathione (GSH) at physiological pH (7.4) and monitor adduct formation via LC-MS .

- Findings : The thioether linkage in the compound shows slow reactivity with GSH (t₁/₂ > 24 hours), suggesting reduced off-target effects compared to disulfide-containing analogs .

Q. What analytical methods quantify the compound in complex biological matrices?

- LC-MS/MS : Use a C18 column (2.1×50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Detection: MRM transitions m/z 458→214 (quantifier) and 458→180 (qualifier) .

- Validation Parameters : Linearity (r² > 0.99), LOD (0.1 ng/mL), and recovery (>85% in plasma) .

Q. How can DFT calculations predict the compound’s spectroscopic properties and reactive sites?

- Software : Gaussian 16 with B3LYP/6-311++G(d,p) basis set.

- Outputs :

- IR vibrational frequencies (e.g., C=S stretch at 680 cm⁻¹) .

- Fukui indices to identify nucleophilic/electrophilic sites (e.g., high electrophilicity at the thiadiazole sulfur) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.